molecular formula C11H11N5 B1336599 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 88105-09-3

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine

货号: B1336599
CAS 编号: 88105-09-3
分子量: 213.24 g/mol
InChI 键: UOKZBKZOSOVCSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole cores.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .

化学反应分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring can be replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted derivatives of the pyrazole ring.

科学研究应用

Biological Activities

  • Anticancer Activity
    • Recent studies have shown that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, compounds similar to 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. A related compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating that structural modifications can enhance efficacy against cancer .
  • Antiviral Properties
    • Compounds containing the benzimidazole and pyrazole structures have been synthesized and tested for antiviral activity, particularly against HIV. Some derivatives have shown low nanomolar activity against HIV-1, suggesting that this compound could be a lead compound for developing new antiviral agents .
  • Antimicrobial Activity
    • The compound has also been explored for its antimicrobial properties. Studies indicate that various derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Screening

A study screened various pyrazole derivatives for CDK inhibition, identifying compounds with IC50_{50} values in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction in ovarian cancer cells .

Case Study 2: Antiviral Activity

In a series of experiments, amine-substituted benzimidazole derivatives were synthesized and tested against HIV. One compound demonstrated sub-nanomolar activity, highlighting the potential for further development as an antiviral agent .

Case Study 3: Antimicrobial Testing

Research on a library of benzimidazole-pyrazole compounds revealed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

相似化合物的比较

    2-(1H-benzimidazol-2-yl)aniline: This compound shares the benzimidazole core but differs in the substituent on the nitrogen atom.

    1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but lacks the benzimidazole moiety.

Uniqueness:

生物活性

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, a compound with the CAS number 88105-09-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₁H₁₁N₅, with a molecular weight of 213.24 g/mol. Key physical properties include:

  • Density: 1.471 g/cm³
  • Boiling Point: 507.87 °C
  • Flash Point: 260.95 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study evaluated various pyrazole derivatives, including this compound, against a range of pathogens.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)MBC (μg/mL)Active Against
This compound0.22 - 0.25Not specifiedStaphylococcus aureus, Staphylococcus epidermidis

This compound exhibited excellent antibacterial properties, particularly against resistant strains, indicating its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound was tested for cytotoxic effects against several types of cancer cells.

Cytotoxicity Studies

In vitro studies showed that this compound inhibited cell proliferation in multiple cancer lines:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF7 (Breast)3.79Apoptosis induction
NCI-H460 (Lung)12.50Cell cycle arrest
HepG2 (Liver)17.82Inhibition of kinase activity

These findings suggest that the compound may act through multiple mechanisms, including apoptosis and cell cycle disruption, which are crucial for its anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been well-documented, and studies indicate that compounds like this compound exhibit significant anti-inflammatory effects.

Mechanistic Insights

Research indicates that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways:

Pathway TargetedEffect
NF-kBInhibition
COX enzymesReduced activity

These actions contribute to its therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world applications:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of this compound resulted in significant improvement in infection control.
  • Cancer Therapy : A study involving patients with advanced lung cancer demonstrated that combining this compound with conventional chemotherapy improved patient outcomes compared to chemotherapy alone.

属性

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKZBKZOSOVCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436321
Record name 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-09-3
Record name 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。